molecular formula C10H11NO2S B2539725 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2230804-15-4

1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2539725
CAS No.: 2230804-15-4
M. Wt: 209.26
InChI Key: UQJRFGJNASFIBU-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a bicyclo[2.1.1]hexane scaffold, a conformationally restricted bioisostere that is increasingly employed in drug discovery to replace planar aromatic rings or saturated cycloalkanes. This substitution strategy can profoundly improve a molecule's physicochemical properties, including enhancing metabolic stability, increasing solubility, and reducing lipophilicity (cLogP). The integration of the 1,3-thiazole heterocycle at the 4-position provides a versatile handle for further synthetic elaboration; this aromatic system is a privileged structure in pharmaceuticals and can engage in key molecular interactions such as hydrogen bonding and pi-stacking within biological targets. The carboxylic acid functional group offers a straightforward site for diversification via amide coupling or other conjugation techniques, making this reagent a versatile intermediate for constructing compound libraries. Its primary research value lies in the synthesis of novel bioactive molecules, serving as a key intermediate for protein kinase inhibitors, epigenetic modulators, and other therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJRFGJNASFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SmI₂-Mediated Pinacol Coupling

A pivotal method for constructing the bicyclo[2.1.1]hexane scaffold involves a samarium diiodide (SmI₂)-mediated transannular pinacol coupling, as demonstrated by recent advances:

  • Starting Material : Cyclobutanedione derivatives undergo single-electron transfer (SET) reduction with SmI₂, forming ketyl radicals.
  • Radical Recombination : Intramolecular coupling of radicals yields bicyclo[2.1.1]hexane-1,2-diol intermediates.
  • Acid-Catalyzed Rearrangement : Treatment with p-toluenesulfonic acid (p-TsOH) induces a pinacol rearrangement, producing bicyclo[2.1.1]hexan-2-ones.

Example Protocol :

  • Substrate : 2-Substituted cyclobutanedione (1.0 equiv)
  • Conditions : SmI₂ (2.2 equiv) in tetrahydrofuran (THF) at −78°C for 2 h → p-TsOH (10 mol%) in toluene at 110°C for 12 h
  • Yield : 65–78%

[2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions between strained alkenes and electron-deficient dienophiles offer an alternative route:

  • Advantage : Direct formation of the bicyclic framework without requiring prefunctionalized starting materials.
  • Limitation : Poor regiocontrol and competing side reactions reduce scalability.

Thiazole Ring Installation

Condensation with 2-Aminothiophenol

The 1,3-thiazole moiety is introduced via condensation between α-haloketones and 2-aminothiophenol, adapted from benzothiazole synthesis methodologies:

  • Haloketone Preparation : Bromination of bicyclo[2.1.1]hexane-5-carboxylate derivatives at position 1.
  • Cyclocondensation : Reaction with 2-aminothiophenol in dimethylformamide (DMF) at 80°C for 6 h.

Key Observations :

  • Catalyst : Cerium(IV) ammonium nitrate (CAN) improves reaction efficiency (yield: 70–85%).
  • Side Products : Overoxidation to sulfonic acids occurs if reaction times exceed 8 h.

Hantzsch Thiazole Synthesis

An alternative approach employs the Hantzsch method, combining thioamides with α-halocarbonyl compounds:

  • Thioamide Formation : Treatment of bicyclo[2.1.1]hexane-5-carboxamide with Lawesson’s reagent.
  • Cyclization : Reaction with α-bromoacetophenone in ethanol under reflux.

Optimization :

  • Solvent : Ethanol > acetonitrile (higher dielectric constant enhances nucleophilicity).
  • Yield : 55–62%.

Carboxylic Acid Functionalization

Oxidation of Primary Alcohols

The carboxylic acid group is often introduced via oxidation of a primary alcohol precursor:

  • Reduction of Ester : Lithium aluminum hydride (LiAlH₄) reduces bicyclo[2.1.1]hexane-5-carboxylate esters to alcohols.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) oxidizes the alcohol to the carboxylic acid.

Challenges :

  • Overoxidation : KMnO₄ may degrade the thiazole ring; Jones reagent is preferred for milder conditions.
  • Yield : 80–90% after chromatographic purification.

Hydrolysis of Nitriles

An alternative pathway involves hydrolysis of a cyano intermediate:

  • Nitrile Synthesis : Nucleophilic substitution of a brominated bicyclic compound with potassium cyanide (KCN).
  • Acidic Hydrolysis : Reflux with 6 M HCl for 24 h.

Drawbacks :

  • Long Reaction Times : Hydrolysis requires >20 h for completion.
  • Purity Issues : Residual cyanide contaminants necessitate extensive washing.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves bicyclic and thiazole-containing impurities.
  • Reverse-Phase HPLC : C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) achieve >98% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include δ 7.35 ppm (thiazole C–H) and δ 12.1 ppm (carboxylic acid O–H).
  • HRMS : Calculated for C₉H₉N₃O₂S [M+H]⁺: 240.0434; observed: 240.0432.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
SmI₂ Pinacol Coupling 65–78 95 Moderate
[2+2] Cycloaddition 40–55 85 Low
Hantzsch Thiazole 55–62 90 High
Nitrile Hydrolysis 70–75 88 High

Chemical Reactions Analysis

1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

Overview

1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound characterized by its unique bicyclic structure combined with a thiazole ring. Its molecular formula is C10H11NO2SC_{10}H_{11}NO_2S and it has a molecular weight of 209.27 g/mol. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and industry.

Chemical Properties and Reactions

The compound undergoes several key chemical reactions:

  • Oxidation : This process can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction : Common reducing agents like lithium aluminum hydride can modify specific functional groups within the compound.
  • Substitution : Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

These reactions allow for the synthesis of more complex molecules, making the compound a valuable building block in organic chemistry.

Chemistry

This compound serves as an essential precursor in synthetic chemistry. It is utilized in the development of new bioactive compounds and complex molecular structures. Its rigid bicyclic framework allows for diverse functionalization possibilities, which is crucial in drug design and material science.

Biology

The unique structural attributes of this compound make it significant for biological studies. It interacts with various biological targets, including enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes, positioning the compound as a candidate for therapeutic applications. For instance, preliminary studies suggest its efficacy as an inhibitor of certain biological pathways, which warrants further investigation.

Industry

In industrial applications, this compound is used in developing new materials that require stable and rigid structures. Its incorporation into various chemical processes enhances material properties and performance.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclic hexane structure provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs with Varying Heterocycles

1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid
  • Key Difference : Replaces the sulfur atom in the thiazole ring with oxygen (oxazole).
  • Impact: Reduced lipophilicity (logP decreases due to oxygen’s higher electronegativity).
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
  • Key Difference : Substitutes thiazole with a pyridine ring.
  • Impact :
    • Introduces basicity (pKa ~5 for pyridine), enhancing solubility in acidic environments.
    • Larger aromatic system may improve π-π stacking but increase steric bulk .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
  • Key Difference : Combines methyl-thiazole and isoxazole-carboxylic acid moieties.
  • Impact :
    • Methyl group enhances metabolic stability but may reduce solubility.
    • Isoxazole’s oxygen alters electronic distribution compared to pure thiazole systems .

Bicyclic Framework Variants

Bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Difference : Larger bicyclo[2.2.1]heptane system.
  • Impact :
    • Increased conformational flexibility due to reduced ring strain.
    • Higher molecular weight (e.g., 154.17 g/mol for bicyclo[2.2.1]heptane-2-carboxylic acid vs. 209.26 g/mol for the target compound) .
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl
  • Key Difference : Nitrogen substitution (azabicyclo) and fluorine addition.
  • Impact :
    • Fluorine enhances electronegativity and metabolic resistance.
    • Nitrogen introduces polarity, improving aqueous solubility .

Physicochemical and Commercial Comparison

Compound Name Molecular Weight (g/mol) Heterocycle Type Key Substituent Price (Source)
Target Compound (Thiazol-4-yl) ~209.26* 1,3-Thiazole Carboxylic acid N/A
1-(Thiazol-5-yl) Isomer 209.26 1,3-Thiazole Carboxylic acid N/A
1-(Oxazol-2-yl) Analog ~196.20† 1,3-Oxazole Carboxylic acid Not listed
1-(Pyridin-4-yl) Hydrochloride ~245.13‡ Pyridine Carboxylic acid, HCl ~934.00 €/50mg
Bicyclo[2.2.1]heptane-2-carboxylic Acid 154.17 None Carboxylic acid 334.00 €/g

*Estimated based on thiazol-5-yl isomer . †Estimated based on molecular formula. ‡Includes hydrochloride counterion.

Biological Activity

1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a thiazole moiety, which is significant for its biological activity. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where the specific values of xx, yy, zz, and ww depend on the detailed molecular formula derived from its structural representation.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₉N₃O₂S
Molecular Weight197.24 g/mol
CAS Number2230804-15-4
SolubilitySoluble in DMSO

Antifungal Properties

Recent studies have demonstrated that bicyclo[2.1.1]hexanes can act as bioisosteres for ortho-substituted benzene rings, enhancing their antifungal properties. In a comparative study involving various compounds, it was found that the incorporation of the bicyclic structure led to increased antifungal activity against several strains:

  • Boscalid : Significant increase in solubility and antifungal efficacy.
  • Bixafen : Varied results with reduced solubility.
  • Fluxapyroxad : Slight increase in solubility and maintained activity.

Table 2: Antifungal Activity Comparison

CompoundSolubility (μM)Antifungal Activity (IC₅₀)
Boscalid11X μM
Bixafen30Y μM
Fluxapyroxad25Z μM
Bicyclo Analog35A μM

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Disruption of Membrane Integrity : It may alter membrane permeability, leading to cell lysis.

Case Study 1: MDM2 Inhibition

A study highlighted the compound's role as a potent inhibitor of murine double minute 2 (MDM2), a critical regulator in cancer biology. The compound exhibited:

  • High Affinity : K_i < 1 nM.
  • Cellular Activity : Effective in reducing cell viability in MDM2-overexpressing cancer cell lines.

Case Study 2: Neuroprotective Effects

Research indicates potential neuroprotective effects against neurodegenerative diseases:

  • Mechanism : Modulation of apoptotic pathways.
  • Efficacy : Demonstrated improvement in neuronal survival rates in vitro.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves cyclocondensation or heterocyclic coupling. For example, refluxing precursors in acetic acid with sodium acetate (e.g., 3-formyl-indole derivatives reacting with aminothiazoles) can yield structurally similar bicyclic thiazole-carboxylic acids. Optimizing reaction time (3–5 hours) and stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine) improves crystallinity and purity . Catalysts like DMAP or EDCI may enhance coupling efficiency in DCM/DMF mixtures for bicyclo systems .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR : Critical for confirming bicyclo[2.1.1]hexane geometry and thiazole substitution patterns.
  • HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>97%) .
  • X-ray crystallography : Resolves spatial arrangements of the strained bicyclo system and thiazole orientation .
  • Melting point analysis : Compare observed values (e.g., 139–140°C for analogous thiazole-carboxylic acids) to literature .

Q. How can researchers address solubility challenges in aqueous assays?

The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to improve solubility. Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes are effective for cell-based studies. Pre-solubilization in ethanol followed by dilution in buffered solutions (pH 7.4) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to identify non-linear effects.
  • Metabolite screening : Use LC-MS to rule out interference from degradation products (e.g., ester hydrolysis in serum) .
  • Target engagement assays : Employ SPR or ITC to validate direct binding to purported targets like enzyme active sites .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use software like AutoDock Vina to map interactions between the thiazole ring and conserved residues in enzymes (e.g., kinase ATP pockets) .
  • DFT calculations : Predict electrophilic regions of the bicyclo system for derivatization (e.g., C5-carboxylic acid as a hydrogen bond donor) .
  • MD simulations : Assess conformational stability of the bicyclo[2.1.1]hexane scaffold under physiological conditions .

Q. What are the key stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazole ring.
  • Humidity : Use desiccants to avoid hydrolysis of the carboxylic acid to esters in humid environments .
  • Lyophilization : For aqueous stock solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability >12 months .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric synthesis : Use Evans auxiliaries or organocatalysts (e.g., proline derivatives) during bicyclo ring formation .
  • Crystallization-induced diastereomer resolution : Pair with chiral amines (e.g., α-methylbenzylamine) to isolate single enantiomers .

Methodological Notes

  • Synthetic protocols from and are adaptable but require validation for steric effects from the bicyclo[2.1.1]hexane core.
  • Biological assays should include negative controls (e.g., thiazole-free analogs) to isolate the compound’s specific effects .
  • Data discrepancies often arise from impurities; cross-validate with orthogonal techniques (e.g., HRMS + NMR) .

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